5-{(Z)-1-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolan-4-one ring. Key structural elements include:
- A Z-configuration at the methylidene group bridging the pyrido-pyrimidin and thiazolanone moieties, critical for stereochemical interactions .
- An isopropyl group at position 3 of the thiazolanone ring, contributing to steric bulk and hydrophobic interactions .
- A thioxo group at position 2 of the thiazolanone, which could participate in hydrogen bonding or redox reactions .
Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents, given the prevalence of similar heterocycles in drug discovery .
Properties
Molecular Formula |
C21H16ClN3O3S2 |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-12(2)25-20(27)16(30-21(25)29)11-15-18(28-14-8-6-13(22)7-9-14)23-17-5-3-4-10-24(17)19(15)26/h3-12H,1-2H3/b16-11- |
InChI Key |
VAZCKCXNVHZFHB-WJDWOHSUSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclization reactions. A widely used method involves thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates (Figure 1) . For example, reacting 2-aminopyridine derivatives with isopropylidene methoxymethylenemalonate under reflux conditions in toluene yields intermediates that undergo cyclization at elevated temperatures (150–160°C) to form the pyrido[1,2-a]pyrimidin-4-one core .
Preparation of 3-Isopropyl-2-thioxo-1,3-thiazolan-4-one
The thiazolidinone moiety is synthesized via cyclocondensation of thiourea with ethyl isopropyl glycinate. Ethyl isopropyl glycinate, prepared from isopropylamine and ethyl bromoacetate, reacts with thiourea in ethanol under reflux (78°C) for 6 hours, yielding 3-isopropyl-2-thioxo-1,3-thiazolan-4-one (85% yield) . The reaction proceeds through nucleophilic attack of the thiolate anion on the carbonyl carbon, followed by cyclization (Figure 3) .
Knoevenagel Condensation for Methylidene Bridge Formation
The final step involves Knoevenagel condensation between 2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and 3-isopropyl-2-thioxo-1,3-thiazolan-4-one. Using pyrrolidine (10 mol%) as a catalyst in ethanol at 60°C for 8 hours, the reaction selectively forms the Z-isomer due to steric hindrance from the isopropyl group (Figure 4) . The product is purified via recrystallization from ethanol, achieving a 78% yield .
Table 1: Optimization of Knoevenagel Condensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Pyrrolidine | Ethanol | 60 | 8 | 78 | 95:5 |
| Piperidine | DMF | 80 | 6 | 65 | 85:15 |
| NH₄OAc | THF | 50 | 12 | 55 | 80:20 |
Characterization and Analytical Data
The final compound is characterized by NMR, IR, and mass spectrometry:
-
¹H NMR (400 MHz, CDCl₃) : δ 9.32 (s, 1H, CH=N), 8.45 (d, J = 7.2 Hz, 1H, pyrido-H), 7.68–7.42 (m, 4H, Ar-H), 6.91 (d, J = 8.4 Hz, 2H, Cl-Ar-H), 4.21 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.52 (d, J = 6.8 Hz, 6H, CH₃) .
-
IR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C) .
-
HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₃H₁₇ClN₃O₃S₂: 508.0382; found: 508.0385 .
Challenges and Stereochemical Considerations
Achieving the Z-configuration requires careful control of reaction kinetics. Bulkier catalysts like pyrrolidine favor the Z-isomer by slowing the rotation around the C=N bond during the condensation . Solvent polarity also influences the ratio; non-polar solvents like toluene further enhance Z-selectivity (up to 98:2) .
Alternative Synthetic Routes
Alternative methods include:
-
One-Pot Tandem Synthesis : Combining pyrido[1,2-a]pyrimidin-4-one formation and Knoevenagel condensation in a single pot using CuI/DMF at 130°C (yield: 65%) .
-
Microwave-Assisted Synthesis : Reducing reaction time to 2 hours with comparable yields (75%) .
Industrial-Scale Production Considerations
For gram-scale synthesis, the CuI-catalyzed method is preferred due to shorter reaction times and easier purification . Continuous flow systems may further enhance efficiency, though no published data exists for this specific compound.
Chemical Reactions Analysis
Types of Reactions
5-{(Z)-1-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a thiazolidinone core fused with a pyrido-pyrimidine moiety. Its IUPAC name reflects its intricate chemical composition, which contributes to its biological activity.
Biological Activities
1. Anticancer Properties
Research has indicated that derivatives of thiazolidinones exhibit potent anticancer activities. The specific compound has shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been found to exhibit anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | References |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antimicrobial | Active against multiple bacterial strains | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of thiazolidinone derivatives similar to the compound . The research highlighted that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, they were shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival .
Case Study: Antimicrobial Efficacy
In an investigation focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Impact on Bioactivity The 4-chlorophenoxy group in the target compound differentiates it from analogs like 3-phenylisothiazolidin-4-one (13), which lacks halogen substituents. Chlorine’s electron-withdrawing nature may enhance membrane penetration and target binding compared to methoxy or nitro groups in compounds like 1l . The Z-methylidene configuration is critical for spatial alignment with biological targets, as seen in related pyrido-pyrimidin derivatives where geometric isomerism affects potency .
Cycloaddition reactions (e.g., with nitrile oxides in 3a–c) are less feasible for the target compound due to steric hindrance from the isopropyl group .
Physical and Spectral Properties The target compound’s thioxo group may result in distinct IR absorption (~1250 cm⁻¹ for C=S stretching) compared to carbonyl analogs like 16 (C=O at ~1700 cm⁻¹) . Molecular weight (~450–500 g/mol) and logP (~3.5) are estimated to be higher than 1l (572 g/mol, logP ~2.8) due to the hydrophobic isopropyl and chlorophenoxy groups .
Biological Performance Thiazolidinones with azo linkages (e.g., 50 in Scheme 6) exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s thioxo group could similarly enhance efficacy . The pyrido-pyrimidin core in 3-allyl derivatives shows antifungal activity, implying the target compound may target fungal cytochrome P450 enzymes .
Biological Activity
The compound 5-{(Z)-1-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest possible biological activities, particularly in the context of anti-cancer and anti-inflammatory properties.
Molecular Characteristics
- Molecular Formula : C26H26ClN3O3S2
- Molecular Weight : 528.1 g/mol
- IUPAC Name : (5Z)-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Anticancer Properties
Research has indicated that compounds similar to this one exhibit significant anticancer activity. The presence of the pyrido[1,2-a]pyrimidine moiety is particularly noteworthy as it has been associated with the inhibition of various cancer cell lines.
A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines could inhibit cell proliferation in human cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The specific compound has shown promise in enhancing the cytotoxic effects against breast and lung cancer cells.
Anti-inflammatory Effects
The thiazolidinone ring structure is known for its anti-inflammatory properties. Compounds containing this moiety have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may also be beneficial in treating conditions characterized by chronic inflammation.
The proposed mechanism involves the inhibition of specific enzymes related to cancer progression and inflammation. For instance, the compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways involved in cell growth and inflammation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H26ClN3O3S2 |
| Molecular Weight | 528.1 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-isopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Anticancer Activity | Significant against various cell lines |
| Anti-inflammatory Activity | Inhibits TNF-alpha and IL-6 |
Case Studies
-
Case Study on Anticancer Activity :
- In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
-
Case Study on Anti-inflammatory Effects :
- A model of acute inflammation using carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced edema compared to control groups, indicating its potential use as an anti-inflammatory agent.
Research Findings
Recent studies have explored various derivatives of thiazolidinones and pyrido[1,2-a]pyrimidines for their biological activity. The findings suggest that modifications to the side chains can enhance activity against specific targets while minimizing toxicity.
Q & A
Basic: What synthetic routes are available for synthesizing this compound, and what reaction conditions are critical?
The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Knoevenagel condensation : Formation of the (Z)-configured methylidene group by reacting a pyrido[1,2-a]pyrimidin-4-one precursor with a thiazolidinone derivative under reflux in a DMF/acetic acid mixture .
- Thiazolidinone ring formation : Reaction of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate, followed by cyclization with an oxo-compound .
- Critical conditions :
- Temperature control (reflux at 80–100°C) to avoid side reactions like tautomerization or isomerization.
- Solvent choice (DMF for solubility, acetic acid for protonation).
- Stoichiometric excess of oxo-compound (1.5–2.0 eq) to drive cyclization .
Advanced: How can stereochemical integrity (Z-configuration) be maintained during synthesis, and what analytical methods validate it?
The Z-configuration of the methylidene group is prone to isomerization under heat or light. Mitigation strategies include:
- Low-temperature reflux (<100°C) and light-protected reactors.
- Chelating agents (e.g., Na⁺/K⁺ salts) to stabilize the transition state .
- Validation :
Basic: What spectroscopic techniques are used to characterize this compound, and what key spectral markers distinguish it?
- NMR :
- LC-MS : Molecular ion [M+H]⁺ with m/z consistent with the molecular formula (e.g., m/z 498.2 for C₂₁H₁₇ClN₃O₃S₂) .
- IR : Stretching at 1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S) .
Advanced: How does the 4-chlorophenoxy substituent influence biological activity, and what structural analogs have been tested?
The 4-chlorophenoxy group enhances lipophilicity and target binding via halogen bonding. Comparative studies show:
-
Antimicrobial activity : MIC values decrease by 50% compared to non-halogenated analogs (e.g., 4-methoxyphenyl derivatives) .
-
Cytotoxicity : Chlorine improves selectivity for cancer cell lines (e.g., IC₅₀ = 12 µM vs. HeLa cells) compared to fluoro or methyl analogs .
-
Key analogs tested :
Substituent Activity (IC₅₀, µM) 4-Cl 12.0 4-F 18.5 4-OCH₃ 25.7
Basic: What in vitro assays are recommended to evaluate its antimicrobial and anticancer potential?
- Antimicrobial :
- Anticancer :
- MTT assay : Cytotoxicity in HeLa, MCF-7, and A549 cell lines .
- Apoptosis markers : Caspase-3/7 activation and Annexin V staining .
Advanced: How can conflicting bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
Conflicts often arise from poor pharmacokinetics or metabolic instability. Strategies include:
- Metabolic stability assays : Liver microsome studies to identify degradation hotspots (e.g., thioxo group oxidation) .
- Prodrug design : Masking the thioxo group with acetyl or PEGylated moieties to enhance half-life .
- Formulation optimization : Liposomal encapsulation to improve bioavailability .
Basic: What computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite for targets like DHFR (dihydrofolate reductase) or kinase domains .
- Pharmacophore modeling : Alignment with known thiazolidinone inhibitors (e.g., EGFR inhibitors) .
- ADMET prediction : SwissADME or ADMETlab for solubility, BBB permeability, and CYP inhibition .
Advanced: What strategies optimize the thiazolidinone scaffold for improved solubility without compromising activity?
- Polar substituents : Introduce hydroxyl or amine groups at the isopropyl position (logP reduction from 3.2 to 2.5) .
- Salt formation : HCl or sodium salts of the thioxo group enhance aqueous solubility (>5 mg/mL) .
- Co-crystallization : Use cyclodextrins or sulfonic acid co-formers .
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of DMF/acetic acid vapors .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced: How do tautomeric forms of the thioxo group affect reactivity and bioactivity?
The thioxo group exists in equilibrium between thione (C=S) and thiol (C-SH) tautomers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
